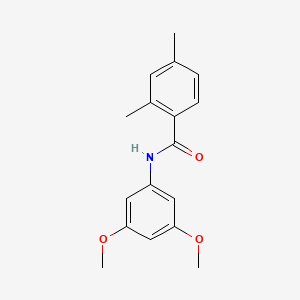
N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide (DMB) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMB is a benzamide derivative that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide is not fully understood. However, it has been suggested that N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide may exert its effects through the inhibition of various enzymes, including histone deacetylases (HDACs) and cyclooxygenases (COXs). HDACs are enzymes that are involved in the regulation of gene expression, while COXs are enzymes that are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide has also been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In addition, N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide has been shown to reduce pain by inhibiting the production of prostaglandins, which are involved in the transmission of pain signals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a potentially useful compound for further research. However, one limitation of using N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its effects.
Orientations Futures
There are several future directions for N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide research. One potential direction is to investigate its potential as an anticancer agent in vivo. Another potential direction is to investigate its potential as an anti-inflammatory agent in animal models. In addition, further research is needed to elucidate the mechanism of action of N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide and to identify its molecular targets. This could lead to the development of more specific and effective compounds that target the same pathways as N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide.
Méthodes De Synthèse
N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide can be synthesized through various methods, including the reaction of 3,5-dimethoxyaniline with 2,4-dimethylbenzoyl chloride in the presence of a base. Another method involves the reaction of 3,5-dimethoxyaniline with 2,4-dimethylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Applications De Recherche Scientifique
N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide has been found to have potential applications in scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide has also been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. In addition, N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide has been studied for its potential as an analgesic, as it has been shown to reduce pain in animal models.
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-5-6-16(12(2)7-11)17(19)18-13-8-14(20-3)10-15(9-13)21-4/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHLDMOVDRMHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2,4-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5858322.png)
![N-ethyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858323.png)
![1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5858332.png)
![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5858335.png)
![dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate](/img/structure/B5858343.png)
![N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5858344.png)
![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5858351.png)
![N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide](/img/structure/B5858355.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5858372.png)


![8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B5858387.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B5858393.png)
